molecular formula C8H6FN B1304775 4-Fluoroindole CAS No. 387-43-9

4-Fluoroindole

Cat. No.: B1304775
CAS No.: 387-43-9
M. Wt: 135.14 g/mol
InChI Key: ZWKIJOPJWWZLDI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Fluoroindole plays a significant role in biochemical reactions, particularly in the synthesis of tryptophan analogues. It interacts with enzymes such as tryptophan synthase, which catalyzes the conversion of this compound to 4-fluorotryptophan . This interaction is crucial for studying protein folding and function in fluorinated environments. Additionally, this compound has been shown to inhibit the biosynthesis of virulence factors in Pseudomonas aeruginosa, affecting proteins involved in the type III and type VI secretion systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Pseudomonas aeruginosa, this compound enhances the susceptibility of the bacteria to aminoglycoside antibiotics by inhibiting the expression of multidrug efflux pumps . This compound also affects the production of virulence factors and reduces bacterial motility by suppressing the expression of flagella and type IV pili .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the two-component system PmrA/PmrB in Pseudomonas aeruginosa, inhibiting the expression of the MexXY-OprM efflux pump . This allows aminoglycoside antibiotics to act intracellularly, enhancing their effectiveness. Additionally, this compound inhibits the biosynthesis of virulence factors such as pyocyanin and reduces bacterial motility by affecting the expression of flagella and type IV pili .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, Escherichia coli adapted to this compound exhibit significant rearrangements in regulatory networks, membrane integrity, and protein folding quality control . These changes highlight the compound’s potential for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance the effectiveness of antibiotics against multidrug-resistant bacteria . At higher doses, this compound may exhibit toxic or adverse effects, although specific threshold effects and toxicity data are limited.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of fluorinated tryptophan analogues. The compound is converted to 4-fluorotryptophan by the enzyme tryptophan synthase . This metabolic pathway is essential for studying the effects of fluorinated amino acids on protein function and stability. Additionally, this compound affects metabolic pathways related to carbon fixation, glycolysis, and amino acid biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for understanding the compound’s bioavailability and effectiveness in different biochemical applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoroindole can be synthesized through various methods. One common method involves the reaction of N-fluoroformylindole with ortho-fluorobenzophenone . Another method uses 2-fluoro-6-nitrotoluene as the raw material, which undergoes condensation reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to obtain the desired product .

Comparison with Similar Compounds

Comparison: 4-Fluoroindole is unique due to its fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to other halogenated indoles. This makes it particularly useful in applications requiring high precision and efficiency .

Properties

IUPAC Name

4-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKIJOPJWWZLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379061
Record name 4-Fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387-43-9
Record name 4-Fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUOROINDOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Raney Nickel (500 mg) was added to a suspension of 1-[2-(2-fluoro-6-nitro-phenyl)vinyl]pyrrolidine (6 g, 25.42 mmol) in methanol (50 mL) and hydrogenated under atmospheric pressure at ambient temperature for 20 h. The mixture was filtered through a pad of Celite and the filtrate was concentrated in vacuo to afford 4-fluoro-1H-indole (2.05 g, 60%) as a brown liquid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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